Cas no 2580217-76-9 (Ethyl 3-amino-2-phenoxypropanoate)

Ethyl 3-amino-2-phenoxypropanoate 化学的及び物理的性質
名前と識別子
-
- 2580217-76-9
- ethyl 3-amino-2-phenoxypropanoate
- EN300-27726776
- Ethyl 3-amino-2-phenoxypropanoate
-
- インチ: 1S/C11H15NO3/c1-2-14-11(13)10(8-12)15-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3
- InChIKey: OXWYFFBFCIUOFW-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1)C(C(=O)OCC)CN
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 61.6Ų
Ethyl 3-amino-2-phenoxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726776-0.05g |
ethyl 3-amino-2-phenoxypropanoate |
2580217-76-9 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-27726776-2.5g |
ethyl 3-amino-2-phenoxypropanoate |
2580217-76-9 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-27726776-0.5g |
ethyl 3-amino-2-phenoxypropanoate |
2580217-76-9 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-27726776-5.0g |
ethyl 3-amino-2-phenoxypropanoate |
2580217-76-9 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-27726776-0.1g |
ethyl 3-amino-2-phenoxypropanoate |
2580217-76-9 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-27726776-10.0g |
ethyl 3-amino-2-phenoxypropanoate |
2580217-76-9 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-27726776-1.0g |
ethyl 3-amino-2-phenoxypropanoate |
2580217-76-9 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-27726776-0.25g |
ethyl 3-amino-2-phenoxypropanoate |
2580217-76-9 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-27726776-1g |
ethyl 3-amino-2-phenoxypropanoate |
2580217-76-9 | 1g |
$699.0 | 2023-09-10 | ||
Enamine | EN300-27726776-10g |
ethyl 3-amino-2-phenoxypropanoate |
2580217-76-9 | 10g |
$3007.0 | 2023-09-10 |
Ethyl 3-amino-2-phenoxypropanoate 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ethyl 3-amino-2-phenoxypropanoateに関する追加情報
Ethyl 3-amino-2-phenoxypropanoate (CAS No. 2580217-76-9): An Overview of Its Properties, Applications, and Recent Research
Ethyl 3-amino-2-phenoxypropanoate (CAS No. 2580217-76-9) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound is characterized by its amino and phenoxy functional groups, which contribute to its diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular formula of Ethyl 3-amino-2-phenoxypropanoate is C11H15NO3, and its molecular weight is approximately 209.24 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water.
In the pharmaceutical industry, Ethyl 3-amino-2-phenoxypropanoate has shown promise as an intermediate in the synthesis of various drugs. Its amino group can be readily modified to introduce different functionalities, making it a valuable building block for the development of novel therapeutic agents. Recent studies have explored its potential in the synthesis of antiviral and anticancer drugs, where it has demonstrated promising biological activity.
One of the key areas of research involving Ethyl 3-amino-2-phenoxypropanoate is its role in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The phenoxy group in Ethyl 3-amino-2-phenoxypropanoate can be strategically positioned to enhance the stability and bioavailability of prodrugs, thereby improving their therapeutic efficacy.
In addition to its pharmaceutical applications, Ethyl 3-amino-2-phenoxypropanoate has also found use in the agrochemical industry. It serves as an intermediate in the synthesis of pesticides and herbicides, where its amino and phenoxy groups contribute to the desired biological activity and selectivity. Recent studies have highlighted its potential in developing environmentally friendly agrochemicals that are effective against pests while minimizing ecological impact.
The material science community has also shown interest in Ethyl 3-amino-2-phenoxypropanoate. Its unique chemical structure makes it suitable for use as a functional monomer in polymer synthesis. Polymers derived from this compound have been explored for their use in coatings, adhesives, and other advanced materials due to their excellent mechanical properties and chemical resistance.
Recent advancements in analytical techniques have enabled a deeper understanding of the properties and behavior of Ethyl 3-amino-2-phenoxypropanoate. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and confirming its purity. These techniques have also facilitated the identification of impurities and by-products during synthesis, which is crucial for ensuring the quality and safety of final products.
The safety profile of Ethyl 3-amino-2-phenoxypropanoate has been extensively studied to ensure its safe handling and use. Toxicological assessments have shown that it exhibits low toxicity when handled properly. However, appropriate personal protective equipment (PPE) should be used during handling to minimize exposure risks. Environmental impact studies have also been conducted to evaluate its biodegradability and potential for accumulation in ecosystems.
In conclusion, Ethyl 3-amino-2-phenoxypropanoate (CAS No. 2580217-76-9) is a multifunctional compound with a wide range of applications across various industries. Its unique chemical structure and versatile reactivity make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, the importance of this compound is likely to grow, contributing to advancements in pharmaceuticals, agrochemicals, and materials science.
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